
(3-Glycidoxypropyl)pentamethyldisiloxane
Vue d'ensemble
Description
(3-Glycidoxypropyl)pentamethyldisiloxane, also known as 3GP, is an organosilicon compound used in a variety of scientific research applications, including chemical synthesis, biochemistry, and physiology. It is a colorless liquid with a low boiling point and a low vapor pressure. 3GP is a versatile compound that has properties that make it useful in a variety of lab experiments, such as its low toxicity and ability to form stable emulsions.
Applications De Recherche Scientifique
Développement de capteurs portables pour la surveillance de la santé
(3-Glycidoxypropyl)pentamethyldisiloxane joue un rôle clé dans le développement de capteurs portables pour la surveillance de la santé. Il est utilisé comme précurseur organofonctionnel de trialkoxysilane dans la méthode sol-gel pour développer le composant de détection d'un capteur portable . Les films de capteurs résultants présentent une excellente reproductibilité, réversibilité et des temps de réponse courts, avec des plages dynamiques de pH 4,4 à 6,0 (rouge de méthyle), de pH 6,0 à 7,0 (jaune de nitrazine) et de pH 4,5 à 8,3 (tournesol), respectivement .
Revêtements textiles fonctionnels
Des revêtements textiles fonctionnels contenant des colorants incorporés peuvent être synthétisés par la méthode sol-gel en utilisant this compound . Ces revêtements ont des applications potentielles dans le développement de textiles intelligents, des capteurs portables capables de répondre à des stimuli externes spécifiques .
Matériaux hybrides organiques-inorganiques
This compound peut être utilisé dans la co-hydrolyse de (3-glycidoxypropyl)triméthoxysilane (GPTMS) et de tétraéthyl orthosilicate (TEOS) en conditions acides pour obtenir des matériaux hybrides organiques-inorganiques . Ces matériaux ont des applications potentielles dans divers domaines en raison de leurs propriétés uniques.
Mécanisme D'action
Target of Action
The primary target of (3-Glycidoxypropyl)pentamethyldisiloxane (GPTMS) is the development of wearable sensors . It is used as an organofunctional trialkoxysilane precursor in the sol-gel method to develop the sensing component of a wearable sensor . The compound’s unique chemical structure allows it to exhibit exceptional reactivity and compatibility with different materials .
Mode of Action
GPTMS combines the cross-linker properties of both organic molecule binders (through the reactive epoxy functionality) and textile coatings (through the methoxy groups) . The methoxy groups bind well with glass substrates, creating a 3D matrix . The epoxy group is reactive with amides, alcohols, thiols, and acids . The epoxy ring-opening mechanism is catalyzed by titanium (IV) chloride .
Biochemical Pathways
The primary biochemical pathway involved in the action of GPTMS is the sol-gel process . This process involves the transition of a system from a liquid “sol” into a solid “gel” phase. The halochromic dyestuffs are completely entrapped in the sol-gel coatings, both through chemical and physical interactions with the textile fabric .
Result of Action
The result of GPTMS action is the development of functional textile coatings containing embedded dyestuff . These sensor films show excellent reproducibility, reversibility, and short response times, with dynamic ranges from pH 4.4–6.0 (Methyl Red), pH 6.0–7.0 (Nitrazine Yellow), and pH 4.5–8.3 (Litmus), respectively .
Action Environment
The action of GPTMS is influenced by environmental factors. For instance, the sol-gel process is sensitive to temperature and pH . Moreover, the compound’s reactivity suggests that it may interact significantly with its environment . Therefore, the action, efficacy, and stability of GPTMS can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
dimethyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O3Si2/c1-15(2,3)14-16(4,5)8-6-7-12-9-11-10-13-11/h11H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWALDPIZVWXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)CCCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434997 | |
| Record name | AGN-PC-0MY3L7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18044-44-5 | |
| Record name | AGN-PC-0MY3L7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction pathway of (3-Glycidoxypropyl)pentamethyldisiloxane with amines described in the research?
A1: The research article investigates the synthesis of oligomeric organosilicon aminoalcohols. The researchers achieved this by reacting either this compound or 1,3-bis(glycidoxypropyl)tetramethyldisiloxane with various amines. The reaction was carried out in ethanol, and the yields ranged from 91% to 98%. [] The study also explored the kinetics of this reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



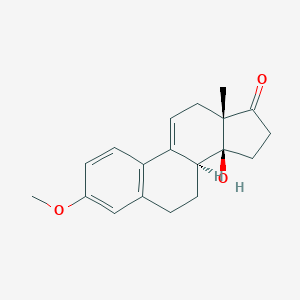
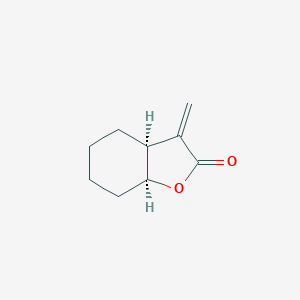
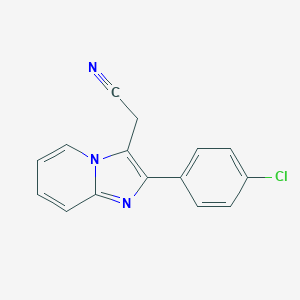
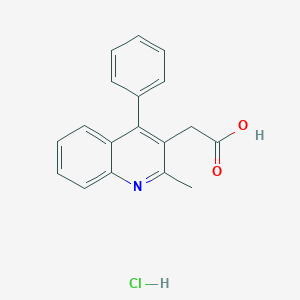
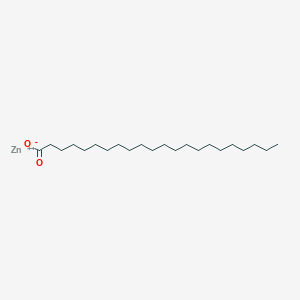

![Calcium bis[(2-hydroxyphenoxy)methanesulfonate]](/img/structure/B95294.png)
![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)
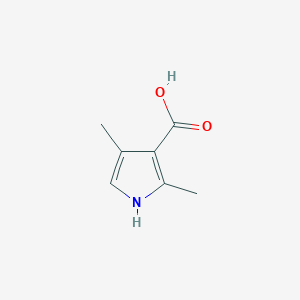

![[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-Bis(trimethylsilyloxy)ethyl]-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane](/img/structure/B95302.png)
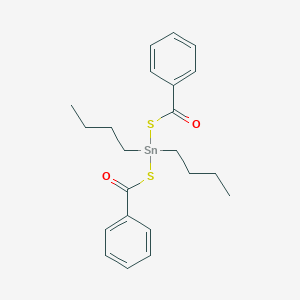
![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)
